

NMR Characterization of N-Cyano-N,O-dimethylisourea Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *N-Cyano-N,O-dimethylisourea*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of **N-Cyano-N,O-dimethylisourea** and its derivatives. Due to the limited availability of public domain experimental data for this specific compound, this document presents a detailed, hypothetical NMR analysis based on established principles and data from structurally related molecules. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering expected spectral data, detailed experimental protocols for characterization, and a comparison with alternative analytical techniques.

Introduction

N-Cyano-N,O-dimethylisourea is a small organic molecule with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure combines a cyano group, an isourea backbone, and two methyl groups in distinct chemical environments (N-methyl and O-methyl). NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide will focus on the expected ^1H and ^{13}C NMR spectral data for **N-Cyano-N,O-dimethylisourea**.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **N-Cyano-N,O-dimethylisourea**. These predictions are based on typical chemical shift ranges for similar functional groups.^{[1][2][3][4]}

Table 1: Predicted ^1H NMR Data for **N-Cyano-N,O-dimethylisourea**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
N-CH ₃	3.0 - 3.4	Singlet	3H
O-CH ₃	3.8 - 4.2	Singlet	3H

Table 2: Predicted ^{13}C NMR Data for **N-Cyano-N,O-dimethylisourea**

Carbon	Predicted Chemical Shift (δ , ppm)
CN	115 - 120
N-CH ₃	30 - 35
O-CH ₃	55 - 60
C=N (Isourea)	150 - 160

Experimental Protocols

This section outlines the methodologies for the synthesis and NMR characterization of **N-Cyano-N,O-dimethylisourea**.

Synthesis of **N-Cyano-N,O-dimethylisourea**

A plausible synthetic route to **N-Cyano-N,O-dimethylisourea** could involve the reaction of O-methylisourea with a cyanogen halide, followed by N-methylation. A general procedure is outlined below:

- Cyanation of O-Methylisourea: O-Methylisourea hydrochloride or sulfate salt is neutralized with a suitable base (e.g., sodium hydroxide or potassium carbonate) in an appropriate solvent like methanol or acetonitrile. The resulting free O-methylisourea is then reacted with

a cyanating agent such as cyanogen bromide at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC).

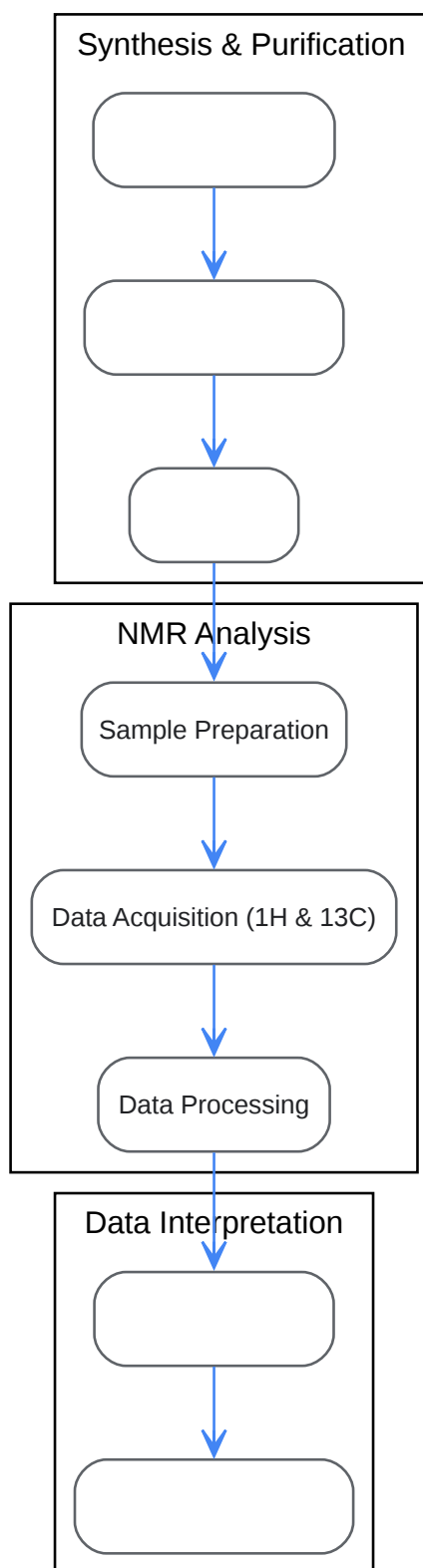
- **N-methylation:** Upon completion of the cyanation reaction, a methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture along with a base (e.g., potassium carbonate) to facilitate the methylation of the nitrogen atom. The reaction is typically stirred at room temperature until completion.
- **Work-up and Purification:** The reaction mixture is then subjected to a standard aqueous work-up to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield pure **N-Cyano-N,O-dimethylisourea**.

NMR Sample Preparation and Data Acquisition

- **Sample Preparation:** Approximately 5-10 mg of the purified **N-Cyano-N,O-dimethylisourea** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 to 4096) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Visualization of Key Information

The following diagrams illustrate the molecular structure and a general workflow for NMR characterization.



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